2,4-Diphenylnaphthalen-1-ol
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Overview
Description
2,4-Diphenylnaphthalen-1-ol: is a compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two phenyl groups attached to the naphthalene core at positions 2 and 4, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylnaphthalen-1-ol typically involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to control the reactivity and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro-2,4-Diphenylnaphthalen-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Diphenylnaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial, antioxidant, and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Diphenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4-Diphenylnaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Phenyl-2-naphthol: Contains a single phenyl group and a hydroxyl group, leading to distinct properties.
2,4-Dimethylnaphthalen-1-ol: Substitutes phenyl groups with methyl groups, altering its chemical and physical characteristics.
Uniqueness: 2,4-Diphenylnaphthalen-1-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which confer specific chemical reactivity and biological activities. Its structure allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
16462-05-8 |
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Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,4-diphenylnaphthalen-1-ol |
InChI |
InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,23H |
InChI Key |
NTHXZWACAVHOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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